molecular formula C19H20N4O5 B6544699 2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(3-methoxyphenyl)acetamide CAS No. 946220-35-5

2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B6544699
CAS No.: 946220-35-5
M. Wt: 384.4 g/mol
InChI Key: JVWUJVCIZRNACV-UHFFFAOYSA-N
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Description

The compound 2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(3-methoxyphenyl)acetamide is a pyridopyrimidine-based acetamide derivative. Its structure features a pyrido[2,3-d]pyrimidine core substituted with methoxy and methyl groups at positions 5, 1, and 6, along with a 3-methoxyphenylacetamide moiety. The presence of methoxy and methyl groups may influence solubility and metabolic stability, as seen in related compounds .

Properties

IUPAC Name

2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5/c1-11-9-20-17-15(16(11)28-4)18(25)23(19(26)22(17)2)10-14(24)21-12-6-5-7-13(8-12)27-3/h5-9H,10H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWUJVCIZRNACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related acetamide derivatives from the evidence, focusing on core heterocycles, substituents, physicochemical properties, and reported activities.

Table 1: Structural and Physicochemical Comparison

Compound Name / Structure Core Heterocycle Key Substituents Melting Point (°C) Molecular Weight (g/mol) Reported Activity/Notes Reference
Target Compound: 2-{5-methoxy-1,6-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidin-3-yl}-N-(3-methoxyphenyl)acetamide Pyrido[2,3-d]pyrimidine 5-methoxy, 1,6-dimethyl, 3-methoxyphenylacetamide Not Reported Not Reported Structural analog of kinase inhibitors N/A
N-(3-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide Thieno[2,3-d]pyrimidine 4-methoxyphenyl, phenoxy linkage, 3-acetamide 160–161 392.0 [M+H]+ Synthetic intermediate; LC-MS verified
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidine 2,3-dichlorophenyl, thioether linkage, 4-methyl 230–232 344.21 [M+H]+ High yield (80%); elemental analysis
N-[5-(acetylamino)-2-methoxyphenyl]-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[2,3-d]pyrimidine 3-ethyl, 5,6-dimethyl, 5-acetamido-2-methoxyphenyl, sulfanyl linkage Not Reported Not Reported Complex sulfanyl-acetamide derivative
2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides Thiazolidinedione 2,4-dioxothiazolidin-5-ylidene, phenoxy linkage, variable N-substituents Not Reported Variable Hypoglycemic activity in mice
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)acetamide Pyrazolo[3,4-d]pyrimidine Fluorinated chromenone, acetamide, amino group 302–304 571.20 [M+H]+ Kinase inhibitor; palladium-catalyzed synthesis

Key Structural and Functional Insights

Core Heterocycle Variations: The pyrido[2,3-d]pyrimidine core in the target compound is less common in the evidence compared to thieno[2,3-d]pyrimidine (e.g., ) and pyrazolo[3,4-d]pyrimidine (e.g., ). Pyrido-pyrimidine derivatives are typically associated with kinase inhibition, while thieno-pyrimidines often serve as synthetic intermediates or antimicrobial agents .

Substituent Effects :

  • Methoxy Groups : The 3-methoxyphenyl group in the target compound is structurally similar to substituents in (4-methoxyphenyl) and (2-methoxyphenyl). Methoxy groups enhance lipophilicity and may influence receptor binding .
  • Methyl Groups : The 1,6-dimethyl substitution on the pyrido-pyrimidine core may reduce metabolic oxidation compared to ethyl or chlorinated substituents in other analogs (e.g., ).

Physicochemical Properties :

  • The target compound’s lack of reported melting point or molecular weight contrasts with analogs like (mp 160–161°C) and (mp 230–232°C). Higher melting points in dichlorophenyl derivatives (e.g., ) suggest stronger intermolecular forces due to halogenation.

Biological Activity :

  • While the target compound’s activity is unspecified, analogs with thiazolidinedione moieties (e.g., ) exhibit hypoglycemic effects, and pyrazolo-pyrimidines (e.g., ) show kinase inhibition. The pyrido-pyrimidine scaffold is plausible for similar applications.

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